[(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-5-yl)oxy]acetyl chloride
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Overview
Description
[(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-5-yl)oxy]acetyl chloride is an organic compound that belongs to the class of acetyl chlorides. This compound is characterized by the presence of an acetyl chloride functional group attached to a tetrahydroethanonaphthalene moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-5-yl)oxy]acetyl chloride typically involves the reaction of [(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-5-yl)oxy]acetic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride group. The general reaction scheme is as follows:
[(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-5-yl)oxy]acetic acid+SOCl2→[(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-5-yl)oxy]acetyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced monitoring techniques helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
[(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-5-yl)oxy]acetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acetyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form [(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-5-yl)oxy]acetic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran.
Hydrolysis: Water or aqueous solutions are used under mild conditions.
Reduction: Reducing agents like LiAlH₄ are used in anhydrous ether or tetrahydrofuran.
Major Products Formed
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
[(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-5-yl)oxy]acetic acid: Formed by hydrolysis.
Scientific Research Applications
[(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-5-yl)oxy]acetyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying their functions and interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-5-yl)oxy]acetyl chloride involves the reactivity of the acetyl chloride group. This group readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in biological systems, the compound may modify proteins or other biomolecules, affecting their structure and function.
Comparison with Similar Compounds
[(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-5-yl)oxy]acetyl chloride can be compared with other acetyl chlorides and related compounds:
Acetyl Chloride: A simpler compound with similar reactivity but lacking the tetrahydroethanonaphthalene moiety.
[(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-5-yl)oxy]acetic acid: The hydrolysis product of the compound.
Benzoyl Chloride: Another acyl chloride with a benzene ring instead of the tetrahydroethanonaphthalene moiety.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications compared to other acyl chlorides.
Properties
CAS No. |
62033-36-7 |
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Molecular Formula |
C14H15ClO2 |
Molecular Weight |
250.72 g/mol |
IUPAC Name |
2-(3-tricyclo[6.2.2.02,7]dodeca-2(7),3,5-trienyloxy)acetyl chloride |
InChI |
InChI=1S/C14H15ClO2/c15-13(16)8-17-12-3-1-2-11-9-4-6-10(7-5-9)14(11)12/h1-3,9-10H,4-8H2 |
InChI Key |
PVWCJSCZPWLVGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1C3=C2C(=CC=C3)OCC(=O)Cl |
Origin of Product |
United States |
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